molecular formula C15H14N4O2 B6094963 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone

5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone

Cat. No.: B6094963
M. Wt: 282.30 g/mol
InChI Key: OPVOIKGNFILBKI-UHFFFAOYSA-N
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Description

5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Research has shown that it exhibits potent cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer.
In addition, this compound has also been studied for its potential as an antimicrobial agent. Research has shown that it exhibits significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone is not fully understood. However, research has suggested that it may exert its anticancer activity by inducing apoptosis in cancer cells. It may also inhibit the proliferation of cancer cells by disrupting the cell cycle.
In terms of its antimicrobial activity, research has suggested that it may inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
Research has shown that this compound exhibits several biochemical and physiological effects. In vitro studies have shown that it can induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to decrease the expression of several proteins involved in cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone in lab experiments is its potent cytotoxic and antimicrobial activity. This makes it a promising candidate for further investigation as an anticancer and antimicrobial agent.
However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine its safety profile and potential side effects.

Future Directions

There are several future directions for research on 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone. One direction is to investigate its potential as a therapeutic agent for cancer and bacterial infections. Further studies are needed to determine its efficacy and safety in vivo.
Another direction is to investigate its mechanism of action in more detail. This could provide insights into its potential as a drug target and aid in the development of more potent and selective compounds.
In addition, research could also explore the potential of this compound in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent cytotoxic and antimicrobial activity make it a promising candidate for further investigation as an anticancer and antimicrobial agent. Further research is needed to determine its efficacy and safety in vivo and to investigate its mechanism of action in more detail.

Synthesis Methods

The synthesis of 5-{[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone involves the reaction of indole-4-carboxylic acid hydrazide with 2-(chloromethyl)oxazole in the presence of a base. The resulting compound is then subjected to cyclization with acetic anhydride to form the final product. This synthesis method has been optimized to yield the compound in high purity and yield.

Properties

IUPAC Name

5-[[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-13-5-4-9(17-13)8-14-18-15(19-21-14)11-2-1-3-12-10(11)6-7-16-12/h1-3,6-7,9,16H,4-5,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVOIKGNFILBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC2=NC(=NO2)C3=C4C=CNC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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